![molecular formula C20H24N2O3 B4581465 3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)
3-butoxy-N-[3-(propionylamino)phenyl]benzamide
Description
3-butoxy-N-[3-(propionylamino)phenyl]benzamide is a synthetic compound that has garnered interest in various scientific fields due to its potential bioactive properties. While the direct applications and studies on this exact chemical are limited in public databases, compounds with similar structures have been explored for their antitumor effects, biological activities, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds structurally related to 3-butoxy-N-[3-(propionylamino)phenyl]benzamide often involves multistep chemical processes including ring closing reactions, reduction, and acylation as key steps. Such compounds are synthesized starting from commercially available raw materials, achieving overall yields of more than 30% in some cases. Characterization is typically performed using spectroscopic methods such as NMR and HR-ESI-MS to confirm the structures (H. Bin, 2015).
Molecular Structure Analysis
For compounds akin to 3-butoxy-N-[3-(propionylamino)phenyl]benzamide, structural elucidation is crucial. Techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation have been employed to analyze the molecular structures. These studies reveal important details such as bond lengths, bond angles, and molecular conformations which are essential for understanding the compound's chemical behavior (S. Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives are influenced by their functional groups. For example, the introduction of a butoxy group can affect the compound’s solubility and reactivity. Studies on similar compounds have shown that they can undergo a variety of chemical reactions, including Suzuki−Miyaura coupling, which is useful for creating more complex molecules (T. Ikemoto et al., 2005).
properties
IUPAC Name |
3-butoxy-N-[3-(propanoylamino)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-12-25-18-11-6-8-15(13-18)20(24)22-17-10-7-9-16(14-17)21-19(23)4-2/h6-11,13-14H,3-5,12H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHOMYPYPPFUJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[3-(propionylamino)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.